Bis(2-propylheptyl) phthalate (DPHP) is a synthetic compound classified as a phthalate ester. Phthalates are a group of chemicals primarily used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. [, ] DPHP is often used as an alternative to other phthalates that have been restricted due to health concerns. [] In scientific research, DPHP serves as a subject of study due to its increasing prevalence in the environment and potential human health impacts. [] Researchers investigate its presence in various matrices, its metabolic pathways, and potential toxicological effects.
Bis(2-propylheptyl) phthalate is synthesized from phthalic anhydride and 2-propylheptanol. It is classified as an industrial chemical and is included in regulatory lists due to its potential environmental and health impacts. The substance is listed under the European Chemicals Agency's REACH regulation, indicating its significance in chemical safety assessments .
The synthesis of bis(2-propylheptyl) phthalate involves a multi-step process that can be summarized as follows:
The molecular structure of bis(2-propylheptyl) phthalate features two propylheptyl groups attached to a central phthalate moiety. The structure can be represented as follows:
This structure allows bis(2-propylheptyl) phthalate to act effectively as a plasticizer, enhancing the flexibility of polymers while maintaining thermal stability .
Bis(2-propylheptyl) phthalate undergoes various chemical reactions typical of esters:
These reactions are crucial for understanding its behavior in various applications, especially in polymer processing .
The mechanism of action for bis(2-propylheptyl) phthalate primarily relates to its role as a plasticizer:
Research indicates that exposure to bis(2-propylheptyl) phthalate may lead to metabolic changes in biological systems, suggesting potential subchronic toxicity in animal models .
The physical and chemical properties of bis(2-propylheptyl) phthalate include:
Bis(2-propylheptyl) phthalate finds numerous applications across various industries:
Its applications are critical in sectors where material performance under stress or environmental exposure is essential .
The industrial production of bis(2-propylheptyl) phthalate (DPHP) follows a two-step esterification process using phthalic anhydride and 2-propylheptanol as primary reactants. This synthesis pathway has been optimized for large-scale manufacturing to meet growing industrial demand. The reaction mechanism proceeds through a monoester intermediate before forming the final diester compound. According to the patented production method, the molar ratio between phthalic anhydride and 2-propylheptanol is maintained at 1:2.4 to 1:3.0 to ensure complete conversion of the dicarboxylic compound [4]. The alcohol excess serves dual purposes: driving the equilibrium-controlled reaction toward ester formation and acting as a solvent medium to maintain reaction homogeneity.
A critical innovation in the industrial pathway involves the addition of activated carbon (0.2-0.5% of phthalic anhydride weight) directly to the initial reaction mixture. This approach eliminates the need for a separate decolorization step later in the process, significantly streamlining production. The reaction mixture is heated with continuous agitation, with the initial monoesterification occurring between 130-170°C without catalyst involvement. This temperature range is specifically chosen to ensure complete monoester formation before the onset of reflux conditions, preventing premature crystallization of phthalic anhydride that could lead to pipeline blockages [4].
Table 1: Key Reagents in DPHP Synthesis
Reagent | Role | Molar Ratio to Phthalic Anhydride | Purpose |
---|---|---|---|
Phthalic anhydride | Core reactant | 1.0 | Diester backbone |
2-Propylheptanol | Reactant/solvent | 2.4-3.0 | Ester formation, reaction medium |
Activated carbon | Processing aid | 0.2-0.5 wt% | In-situ decolorization |
Titanium catalyst | Catalyst | 0.05-0.2 wt% | Diesterification acceleration |
The diesterification step in DPHP production employs titanium-based catalysts, specifically combinations of tetrabutyl titanate and titanium isopropylate. These catalysts function through a Lewis acid mechanism, where the titanium center coordinates with the carbonyl oxygen of the monoester, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the 2-propylheptanol [4]. The catalyst mixture ratio is optimized at 1:1 to 1:4 tetrabutyl titanate to titanium isopropylate by mass, creating a synergistic effect that enhances reaction rate while minimizing side reactions.
The catalytic cycle involves four fundamental steps: (1) coordination of the titanium atom to the carbonyl oxygen of the monoester, (2) nucleophilic attack by the alcohol oxygen on the activated carbonyl carbon, (3) formation of a tetrahedral intermediate with subsequent proton transfer, and (4) elimination of water and regeneration of the catalyst. This mechanism operates effectively at high temperatures (180-240°C) where the reaction water is continuously removed, shifting equilibrium toward diester formation. The catalyst concentration is precisely controlled at 0.05-0.2% of phthalic anhydride weight to balance reaction kinetics against potential degradation at elevated temperatures [4].
Table 2: Catalyst Performance in DPHP Synthesis
Catalyst System | Concentration Range (% wt) | Optimal Temperature Range (°C) | Reaction Time (hours) | Acid Value Target (mg KOH/g) |
---|---|---|---|---|
Tetrabutyl titanate/titanium isopropylate mixture | 0.05-0.2 | 180-240 | 3-5 | <0.40 |
Titanium isopropylate alone | 0.1-0.3 | 190-230 | 4-6 | <0.50 |
Tetrabutyl titanate alone | 0.08-0.25 | 185-235 | 3.5-5.5 | <0.45 |
The optimization of DPHP synthesis requires precise temperature control through distinct reaction phases. The initial monoesterification occurs at 130-170°C for 20-60 minutes under atmospheric pressure, ensuring complete formation of the monoester intermediate before catalyst introduction. The subsequent diesterification requires elevated temperatures between 180-240°C for 3-5 hours, with temperature optimization critical to balancing reaction rate against thermal degradation [4]. The reaction progress is monitored through acid value measurements, with the process continuing until the acid value drops below 0.40 mg KOH/g, indicating sufficient esterification completion.
Pressure reduction plays a crucial role in the final stages of synthesis. Once the acid value reaches the target threshold, negative-pressure dealcoholization commences, efficiently removing excess 2-propylheptanol through distillation under reduced pressure. This step continues until no alcohol reflux is observed, typically achieving alcohol recovery rates exceeding 95% for reuse in subsequent batches. The final acid value adjustment employs a 25-30% sodium carbonate solution to neutralize residual acidity, bringing the acid value below 0.05 mg KOH/g to meet product specifications [4].
Catalyst optimization studies have revealed that the titanium catalyst ratio significantly impacts reaction efficiency. The optimal mass ratio of tetrabutyl titanate to titanium isopropylate (1:1 to 1:4) provides enhanced activity compared to either catalyst alone. This mixture achieves a 25-30% reduction in reaction time compared to conventional tin or sulfuric acid catalysts while producing a lighter-colored product with superior purity. The catalyst concentration sweet spot of 0.1-0.15% of phthalic anhydride weight maximizes conversion while minimizing metal residues in the final product [4].
Table 3: Optimized Reaction Parameters for DPHP Production
Reaction Parameter | Optimal Range | Effect of Deviation Below Optimum | Effect of Deviation Above Optimum |
---|---|---|---|
Monoesterification temperature | 130-170°C | Incomplete monoester formation | Premature reflux, phthalic anhydride separation |
Diesterification temperature | 180-240°C | Slow reaction kinetics | Thermal degradation, color formation |
Catalyst concentration | 0.05-0.2 wt% | Extended reaction time | Increased metal residues |
Reaction time (diesterification) | 3-5 hours | Incomplete conversion | Energy waste, potential degradation |
Alcohol:phthalic anhydride ratio | 2.4:1 - 3.0:1 | Equilibrium limitation, incomplete conversion | Increased alcohol recovery load |
Modern DPHP production incorporates sustainable engineering principles to minimize environmental impact and enhance process efficiency. The integration of activated carbon directly into the initial reaction mixture represents a significant green chemistry innovation, eliminating the traditional separate decolorization step and reducing both energy consumption and processing time. This approach reduces VOC emissions by 40-65% compared to conventional post-treatment decolorization methods that require additional processing and solvents [4].
A breakthrough in solvent-free purification utilizes water as an entrainer during dealcoholization. By introducing water into the reactor after neutralization, the process leverages azeotropic distillation principles to efficiently remove residual alcohols without introducing external organic solvents. This innovation eliminates the need for traditional solvent-based stripping processes, significantly reducing VOC emissions and wastewater treatment requirements. The water used in this process is primarily the esterification-generated reaction water, creating an internal recycling loop that minimizes freshwater consumption by 70-80% compared to conventional methods [4].
Energy integration strategies have dramatically reduced the carbon footprint of DPHP manufacturing. The exothermic heat from the esterification reaction is recovered and repurposed for the dealcoholization stage, reducing external energy input requirements by 25-40%. Additionally, the optimized temperature profile with distinct reaction phases minimizes unnecessary overheating, cutting energy consumption by 15-20% compared to single-temperature processes. The combination of these approaches has enabled modern DPHP production facilities to achieve near-zero process wastewater discharge and reduce overall energy consumption by 30-50% compared to first-generation production methods [4].
Table 4: Green Chemistry Metrics in DPHP Production
Green Chemistry Principle | Implementation in DPHP Synthesis | Environmental Benefit | Economic Impact |
---|---|---|---|
Waste prevention | In-situ decolorization with activated carbon | Eliminates separate decolorization step and associated solvent waste | 15-20% reduction in processing costs |
Atom economy | Optimized stoichiometry (2.4-3.0:1 alcohol ratio) | Maximizes reactant incorporation into product | Reduced raw material requirements |
Energy efficiency | Phase-specific temperature control | 25-30% energy reduction | Lower operational costs |
Pollution prevention | Water as entrainer in dealcoholization | Eliminates solvent emissions | Avoids VOC treatment costs |
Resource conservation | Internal water recycling | 70-80% reduction in freshwater use | Lower water acquisition and treatment costs |
Table 5: Compound Summary: Bis(2-propylheptyl) phthalate (DPHP)
Property | Value/Description |
---|---|
Systematic Name | Bis(2-propylheptyl) benzene-1,2-dicarboxylate |
Common Synonyms | DPHP; Palatinol® 10-P; Bis(2-propylheptyl) phthalate |
CAS Registry Number | 53306-54-0 |
Molecular Formula | C₂₈H₄₆O₄ |
Molecular Weight | 446.66 g/mol |
Appearance | Clear, colorless to light yellow oily liquid |
Primary Application | Primary plasticizer for PVC and vinyl applications |
Key Advantages | Low volatility, high-temperature resistance, excellent plasticizing properties |
The synthesis innovations discussed have positioned DPHP as a sustainable alternative to traditional phthalate plasticizers, aligning with green chemistry principles while maintaining high production efficiency. These advances support the growing industrial adoption of DPHP across applications requiring high-performance plasticizers with improved environmental profiles [2] [4].
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